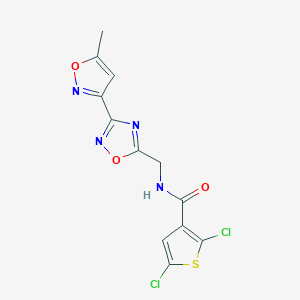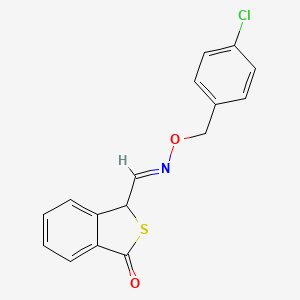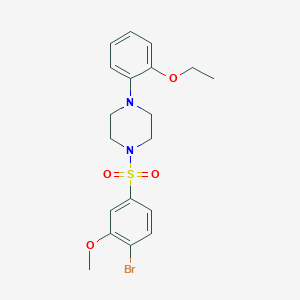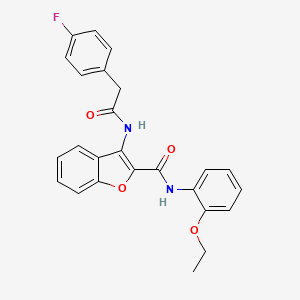![molecular formula C13H8BrN3O2 B2353888 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926240-84-8](/img/structure/B2353888.png)
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a bromophenyl group and a cyanopropenoic acid group . The InChI key for this compound is OORPKZGJNPCQLH-RUDMXATFSA-N .Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The research by Kumarasinghe et al. (2009) explored the synthesis and crystal structure of related compounds. It highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of these compounds, underscoring their complex nature and the need for precise characterization techniques in research (Kumarasinghe, Hruby, & Nichol, 2009).
Biomedical Applications and Docking Studies : Ryzhkova et al. (2020) investigated the electrochemically induced transformation of similar compounds, noting their promise for various biomedical applications, particularly in regulating inflammatory diseases. This was demonstrated through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Heterocyclic Compound Synthesis : El-Hashash and Rizk (2016) explored the use of similar compounds in synthesizing various heterocyclic compounds, highlighting their role as key starting materials. This study emphasizes the significance of these compounds in creating diverse chemical structures for potential applications in different fields (El-Hashash & Rizk, 2016).
Antibacterial Activity Research : El-Hashash et al. (2015) conducted research on the antibacterial activities of novel heterocyclic compounds derived from similar substances. This indicates the potential of these compounds in developing new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Optical Nonlinearity Studies for Material Applications : Chandrakantha et al. (2013) synthesized a series of N-substituted pyrazole derivatives and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Dye-Sensitized Solar Cell Research : Robson et al. (2013) investigated organic dyes related to this compound for use in dye-sensitized solar cells, demonstrating the potential of these compounds in renewable energy applications (Robson, Hu, Meyer, & Berlinguette, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPKZGJNPCQLH-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)



![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

